
1-(6-(Cyclopropylamino)pyrimidin-4-yl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(6-(Cyclopropylamino)pyrimidin-4-yl)pyrrolidin-3-ol” is a chemical with the molecular formula C11H16N4O . It has a molecular weight of 220.27 g/mol .
Molecular Structure Analysis
The structure of “1-(6-(Cyclopropylamino)pyrimidin-4-yl)pyrrolidin-3-ol” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is linked to a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The cyclopropylamino group is attached to the pyrimidine ring .科学的研究の応用
Hydrogen Bonding and Molecular Structure
- 1-(6-(Cyclopropylamino)pyrimidin-4-yl)pyrrolidin-3-ol derivatives exhibit significant polarization in their electronic structures, which is critical in understanding their molecular interactions. Studies have highlighted the presence of intramolecular hydrogen bonds within these compounds, which contribute to the formation of distinct molecular structures such as ribbons and sheets in certain derivatives (Orozco et al., 2009).
Biological Activity and Potential Applications
- The compound has been used in the synthesis of various derivatives with potential biological applications. For instance, derivatives have shown pronounced plant growth stimulating effects, indicating potential agricultural applications (Pivazyan et al., 2019).
- In medical research, derivatives of this compound have been explored as analogues of 2′,3′-dideoxynucleotides, which are significant in the study of nucleic acid structures and functions (Harnden et al., 1992).
Chemical Synthesis and Modification
- The compound has been a focus in the synthesis of new chemical structures, such as pyrimidine derivatives. These synthesized compounds have been studied for various properties, including antimicrobial activity (Al-Haiza et al., 2003).
- It also plays a role in the design of molecules with potential therapeutic applications, such as HIV non-nucleoside reverse transcriptase inhibitors. This highlights its significance in drug discovery and development (Liu et al., 2014).
将来の方向性
The future directions for research on “1-(6-(Cyclopropylamino)pyrimidin-4-yl)pyrrolidin-3-ol” and similar compounds could involve further exploration of their synthesis, properties, and potential biological activities. Pyrrolidine derivatives are of interest in drug discovery due to their potential for structural diversity and biological activity .
特性
IUPAC Name |
1-[6-(cyclopropylamino)pyrimidin-4-yl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c16-9-3-4-15(6-9)11-5-10(12-7-13-11)14-8-1-2-8/h5,7-9,16H,1-4,6H2,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCOEXKLGSJKCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=CC(=NC=N2)N3CCC(C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(Cyclopropylamino)pyrimidin-4-yl)pyrrolidin-3-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethoxyphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
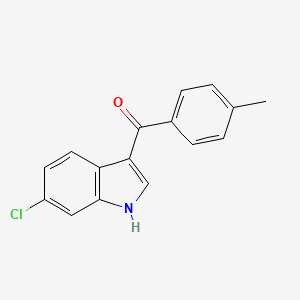
![tert-Butyl [4-(3-chlorophenyl)piperidin-4-yl]methylcarbamate](/img/structure/B2393356.png)
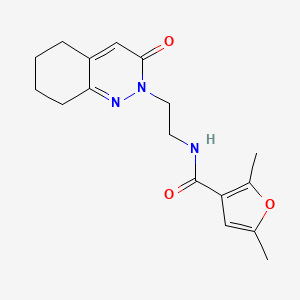
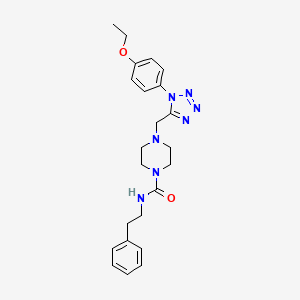

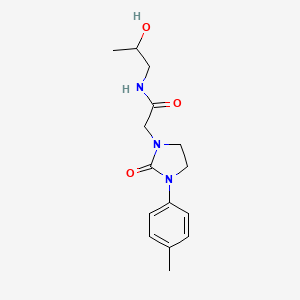
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2393364.png)
![4-{[4-(Chloromethyl)phenyl]methyl}morpholine hydrochloride](/img/structure/B2393365.png)
![methyl {3-[(1E)-2-cyano-3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxoprop-1-en-1-yl]-1H-indol-1-yl}acetate](/img/structure/B2393366.png)
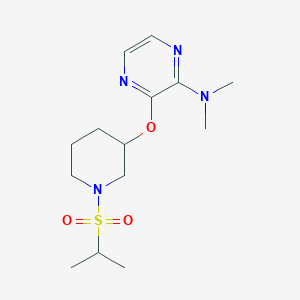
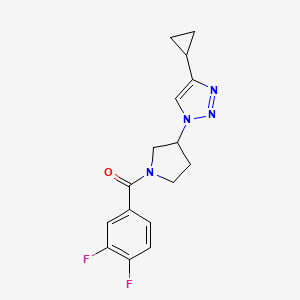
![Methyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B2393372.png)